

synthesis of 6-Bromo-2,3-dimethylquinoxaline from 4-bromo-o-phenylenediamine

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Compound of Interest

Compound Name: 6-Bromo-2,3-dimethylquinoxaline

Cat. No.: B100547

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Application Note: Synthesis of 6-Bromo-2,3-dimethylquinoxaline

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of substituted quinoxalines is therefore a critical step in the development of new therapeutic agents. This application note provides a detailed protocol for the synthesis of **6-Bromo-2,3-dimethylquinoxaline** from 4-bromo-o-phenylenediamine and diacetyl. This method is a straightforward and efficient condensation reaction, suitable for medicinal chemistry and process development laboratories.

Reaction Scheme

The synthesis proceeds via the condensation of 4-bromo-o-phenylenediamine with the 1,2-dicarbonyl compound, diacetyl (butane-2,3-dione), in the presence of an acid catalyst.

Caption: Reaction scheme for the synthesis of **6-Bromo-2,3-dimethylquinoxaline**.

Experimental Protocol

This protocol describes the synthesis of **6-Bromo-2,3-dimethylquinoxaline** on a 10 mmol scale.

Materials:

- 4-bromo-o-phenylenediamine (MW: 187.04 g/mol)
- Diacetyl (butane-2,3-dione) (MW: 86.09 g/mol)
- Ethanol (absolute)
- Glacial Acetic Acid
- Sodium sulfate (anhydrous)
- Ethyl acetate
- Hexane
- Deionized water
- Saturated aqueous sodium bicarbonate solution

Equipment:

- 250 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Buchner funnel and filter paper
- Standard laboratory glassware

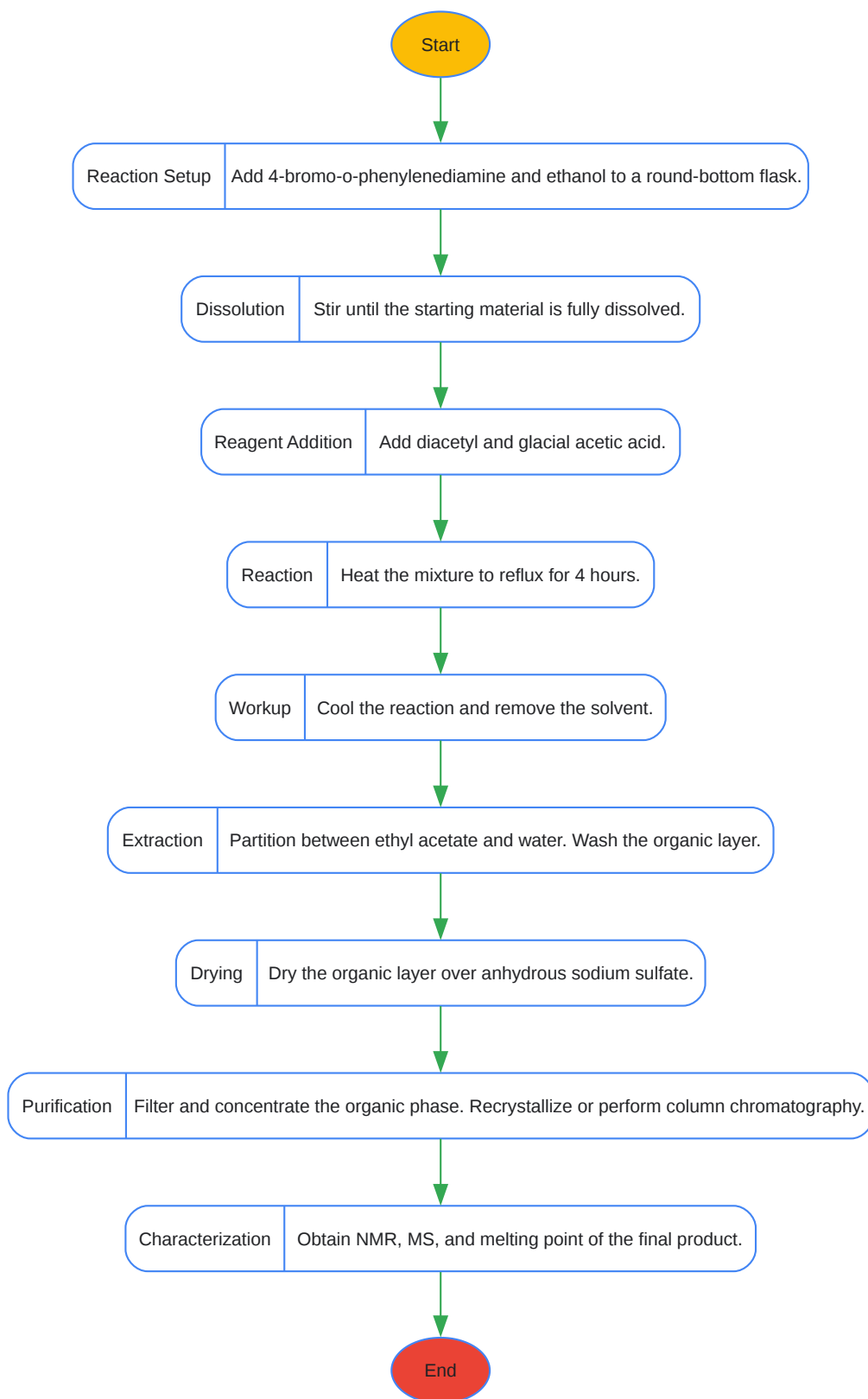
Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-o-phenylenediamine (1.87 g, 10.0 mmol).
- **Dissolution:** Add 50 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
- **Addition of Reagents:** To the stirred solution, add diacetyl (0.95 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of glacial acetic acid (0.5 mL) as a catalyst.
- **Reaction:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C). Maintain reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
- **Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.**
- **Dry the organic layer over anhydrous sodium sulfate.**
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- **The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using a hexane-ethyl acetate gradient.**

Data Presentation

Parameter	Value
Reactants	
4-bromo-o-phenylenediamine	1.87 g (10.0 mmol)
Diacetyl	0.95 g (11.0 mmol)
Solvent & Catalyst	
Ethanol	50 mL
Glacial Acetic Acid	0.5 mL
Reaction Conditions	
Temperature	Reflux (~80°C)
Reaction Time	4 hours
Product	
Product Name	6-Bromo-2,3-dimethylquinoxaline
CAS Number	18470-23-0[1]
Molecular Formula	C ₁₀ H ₉ BrN ₂
Molecular Weight	237.10 g/mol [1]
Theoretical Yield	2.37 g
Appearance	Brown Solid[1]
Purity (typical)	≥95%[1]

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **6-Bromo-2,3-dimethylquinoxaline**.

Characterization Data

The identity and purity of the synthesized **6-Bromo-2,3-dimethylquinoxaline** can be confirmed by standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methyl groups.
- ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ten carbon atoms in the molecule.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product ($m/z = 236/238$ for the bromine isotopes).
- Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Diacetyl is a volatile and flammable liquid. Avoid inhalation and contact with skin.
- Glacial acetic acid is corrosive. Handle with care.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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References

- 1. cymitquimica.com [cymitquimica.com]
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